BenchChemオンラインストアへようこそ!

[5-(2,4-Difluorophenyl)-1,2-oxazol-3-yl]methanamine

pKa basicity ionization state

[5-(2,4-Difluorophenyl)-1,2-oxazol-3-yl]methanamine (CAS 1105191-82-9) is a fluorinated isoxazole building block with the molecular formula C₁₀H₈F₂N₂O and a molecular weight of 210.18 g/mol. The compound features a primary amine handle at the 3-position of the isoxazole ring and a 2,4-difluorophenyl substituent at the 5-position, yielding a predicted pKa of 7.20 ± 0.29 and a predicted logP of approximately 2.08–2.50.

Molecular Formula C10H8F2N2O
Molecular Weight 210.18 g/mol
CAS No. 1105191-82-9
Cat. No. B1415288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[5-(2,4-Difluorophenyl)-1,2-oxazol-3-yl]methanamine
CAS1105191-82-9
Molecular FormulaC10H8F2N2O
Molecular Weight210.18 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)F)C2=CC(=NO2)CN
InChIInChI=1S/C10H8F2N2O/c11-6-1-2-8(9(12)3-6)10-4-7(5-13)14-15-10/h1-4H,5,13H2
InChIKeyYEAOBZWPCOMYAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[5-(2,4-Difluorophenyl)-1,2-oxazol-3-yl]methanamine (CAS 1105191-82-9) – Core Physicochemical and Structural Profile for Research Procurement


[5-(2,4-Difluorophenyl)-1,2-oxazol-3-yl]methanamine (CAS 1105191-82-9) is a fluorinated isoxazole building block with the molecular formula C₁₀H₈F₂N₂O and a molecular weight of 210.18 g/mol . The compound features a primary amine handle at the 3-position of the isoxazole ring and a 2,4-difluorophenyl substituent at the 5-position, yielding a predicted pKa of 7.20 ± 0.29 and a predicted logP of approximately 2.08–2.50 . It is commercially available at ≥95% purity and is classified as a research chemical for use as a synthetic intermediate or pharmacophore-bearing scaffold .

Why [5-(2,4-Difluorophenyl)-1,2-oxazol-3-yl]methanamine Cannot Be Replaced by Mono-Fluorinated or Non-Fluorinated Isoxazole Methanamine Analogs


Isoxazole methanamine building blocks with different phenyl substitution patterns are not interchangeable because the number and position of fluorine atoms on the phenyl ring directly modulate key physicochemical parameters – pKa, lipophilicity, density, and electronic character – that govern reactivity in downstream coupling reactions and the pharmacokinetic profile of final compounds [1]. The 2,4-difluorophenyl motif confers a distinct combination of reduced basicity (lower pKa), moderated logP, and higher density compared to mono-fluorinated or non-fluorinated analogs, altering both synthetic handling and biological recognition . Furthermore, QSAR models classify the 2,4-difluorophenyl fragment as a structural determinant of antiviral activity and selectivity, a feature not conferred by other substitution patterns [2].

Quantitative Differentiation Evidence for [5-(2,4-Difluorophenyl)-1,2-oxazol-3-yl]methanamine vs. Closest Structural Analogs


Predicted pKa Shift: 2,4-Difluoro Substitution Lowers Amine Basicity by 0.07–0.15 Units vs. Mono-Fluoro and Non-Fluorinated Analogs

The predicted pKa of the primary amine in [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methanamine is 7.20 ± 0.29, which is 0.07 units lower than the 4-fluorophenyl analog (pKa 7.27 ± 0.29) and 0.15 units lower than the unsubstituted 5-phenyl analog (pKa 7.35 ± 0.29) . This incremental decrease in basicity arises from the electron-withdrawing effect of the two ortho/para fluorine atoms and directly impacts the protonation state at physiological pH (7.4), where a larger fraction of the 2,4-difluoro compound exists in the neutral, membrane-permeable free-base form compared to the analogs.

pKa basicity ionization state physicochemical property

Moderated Lipophilicity: 2,4-Difluoro Substitution Yields a logP ~0.14–0.56 Units Lower Than Mono-Fluoro Regioisomers, Balancing Permeability and Solubility

The logP of the hydrochloride salt of [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methanamine is 2.50 , while the free base is reported with a logP of 2.08 . In contrast, the 2-fluorophenyl regioisomer (CAS 543713-33-3) exhibits a logP of 2.64 [1], and the unsubstituted 5-phenyl analog shows a logP of 2.50 [2]. The 2,4-difluoro analog thus occupies a favorable intermediate lipophilicity window – higher than mono-fluoro para-substituted analogs (~2.17) but lower than the ortho-mono-fluoro analog, potentially providing a superior balance between membrane permeability and aqueous solubility as described by the Lipinski rule-of-five framework.

logP lipophilicity drug-likeness physicochemical property

Increased Molecular Density and Reduced Boiling Point: 2,4-Difluoro Substitution Produces a ~6–14% Density Increase vs. Mono-Fluoro and Non-Fluorinated Analogs

[5-(2,4-Difluorophenyl)-1,2-oxazol-3-yl]methanamine exhibits a predicted density of 1.320 ± 0.06 g/cm³ and a boiling point of 322.1 ± 37.0 °C . The 4-fluorophenyl analog has a significantly lower density of 1.240 ± 0.06 g/cm³ (Δ = –6.1%) and a higher boiling point of 338.5 ± 32.0 °C (Δ = +16.4 °C) . The unsubstituted 5-phenyl analog shows an even lower density of 1.155 ± 0.06 g/cm³ (Δ = –12.5%) and a higher boiling point of 342.0 ± 27.0 °C (Δ = +19.9 °C) . The higher density reflects more efficient crystal packing driven by the polarized C–F bonds, which can influence solid-state stability, formulation behavior, and crystallization properties during synthesis and purification.

density boiling point molecular packing physicochemical property

Class-Level QSAR Evidence: The 2,4-Difluorophenyl Fragment Is a Privileged Structural Determinant for Antiviral Activity in Isoxazole Series

In a comprehensive 2D-QSAR study of 25 [(biphenyloxy)propyl]isoxazole derivatives against coxsackievirus B3 (CVB3), Muratov et al. (2011) established that compounds with high antiviral activity and selectivity must contain 5-trifluoromethyl-[1,2,4]oxadiazole or 2,4-difluorophenyl fragments, with robust model statistics (R² = 0.84–0.99, Q² = 0.76–0.92) [1]. In contrast, insertion of 2,5-dimethylbenzene, naphthyl, or biphenyl substituents substantially decreased both antiviral activity and selectivity [1]. This finding positions the 2,4-difluorophenyl-isoxazole scaffold – the core pharmacophore present in [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methanamine – as a validated starting point for antiviral drug discovery, unlike mono-fluorinated or non-fluorinated isoxazole methanamine analogs that lack this privileged fragment.

QSAR antiviral 2,4-difluorophenyl structure-activity relationship

Scaffold Potency Validation: A Derivative of the 5-(2,4-Difluorophenyl)isoxazole Core Demonstrates Nanomolar CXCR7 Antagonism (IC50 = 405 nM)

A compound incorporating the 5-(2,4-difluorophenyl)-isoxazole-3-carboxamide scaffold, BDBM549827, demonstrated an IC50 of 405 nM against the atypical chemokine receptor 3 (CXCR7/ACKR3) in a Tango β-lactamase reporter gene assay in U2OS cells [1]. This receptor is implicated in cancer metastasis, inflammation, and cardiovascular disease. While this data point is from a more elaborated derivative rather than the free methanamine building block, it validates the core scaffold's ability to engage therapeutic targets with meaningful affinity. A structurally related analog from the same patent series (BDBM549847) achieved an IC50 of 101 nM, indicating that the 2,4-difluorophenyl-isoxazole core is a productive starting point for medicinal chemistry optimization [2].

CXCR7 chemokine receptor isoxazole binding affinity

Conserved Topological Polar Surface Area (TPSA = 52.05 Ų) and H-Bond Profile Across Analogs, with Differentiated MW Enabling Fine-Tuned Property Optimization

The target compound shares a conserved TPSA of 52.05 Ų and an identical H-bond donor/acceptor profile (3 acceptors, 1 donor) with all mono-fluorinated and non-fluorinated isoxazole methanamine analogs [1][2]. However, its molecular weight (210.18 g/mol) is 18 g/mol higher than the mono-fluorinated analogs (192.19 g/mol) due to the second fluorine atom . This incremental MW increase, while maintaining identical TPSA, means the 2,4-difluoro analog achieves additional target-binding functionality (extra fluorine for halogen bonding, metabolic blockade) without expanding polar surface area – a favorable trade-off for maintaining blood-brain barrier penetration potential (typically requiring TPSA < 90 Ų) while adding a fluorine atom that can block CYP450-mediated oxidative metabolism at the 4-position.

TPSA H-bond donors/acceptors molecular weight drug-likeness

Recommended Research and Industrial Application Scenarios for [5-(2,4-Difluorophenyl)-1,2-oxazol-3-yl]methanamine (CAS 1105191-82-9)


Antiviral Lead Generation Programs Targeting Enteroviruses (CVB3, Rhinovirus)

Based on QSAR evidence identifying the 2,4-difluorophenyl fragment as a privileged motif for anti-coxsackievirus B3 activity [1], this building block is a rational choice for library synthesis in antiviral drug discovery. The primary amine handle at the 3-position enables rapid diversification via amide coupling, reductive amination, or sulfonamide formation, allowing parallel exploration of SAR around the isoxazole core while retaining the validated 2,4-difluorophenyl pharmacophore.

GPCR-Targeted Medicinal Chemistry (Chemokine Receptor CXCR7/ACKR3 Antagonism)

Derivatives of the 5-(2,4-difluorophenyl)isoxazole scaffold have demonstrated confirmed CXCR7 antagonism with IC50 values in the 101–405 nM range in validated cell-based assays [2]. Programs targeting cancer metastasis, inflammatory disorders, or cardiovascular disease via CXCR7 modulation can use this methanamine building block as a core intermediate for lead optimization, with the amine providing a modular attachment point for diverse side chains that probe the CXCR7 binding pocket.

CNS Drug Discovery Requiring Balanced Permeability and Metabolic Stability

The compound's predicted pKa of 7.20, moderate logP (2.08–2.50), and conserved TPSA of 52.05 Ų place it within favorable property space for blood-brain barrier penetration . The 4-position fluorine atom on the phenyl ring provides a metabolic soft block against CYP450-mediated oxidation, a feature absent in the 4-fluorophenyl mono-substituted analog. This makes the 2,4-difluoro building block superior for CNS programs where both CNS exposure and metabolic stability are required.

Agrochemical Intermediate Development (Fungicidal and Herbicidal Isoxazole Derivatives)

Patent literature describes isoxazole derivatives with 2,4-difluorophenyl substitution as fungicides and plant growth regulators [3]. The methanamine building block can serve as a key intermediate for the synthesis of agrochemical candidates, particularly those targeting CYP51 in fungal pathogens, where the 2,4-difluorophenyl motif has been shown to enhance target engagement through hydrophobic and halogen-bonding interactions within the enzyme channel [4].

Quote Request

Request a Quote for [5-(2,4-Difluorophenyl)-1,2-oxazol-3-yl]methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.